TCO-triethoxysilane
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Overview
Description
TCO-triethoxysilane is an organosilicon compound with the formula HSi(OC2H5)3. It is a colorless liquid that is primarily used in hydrosilylation reactions, where it serves as a precursor for the attachment of triethoxysilyl groups to various surfaces, including silica . This compound is valued for its ability to form strong bonds with silica surfaces, making it useful in a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-triethoxysilane can be synthesized through the direct reaction between ethanol and silicon, catalyzed by cuprous chloride (CuCl) and metallic copper nanoparticles (Cu0) in a fixed-bed reactor . The reaction conditions involve pretreating the CuCl/silicon mixture in a nitrogen stream at temperatures ranging from 240°C to 500°C. The specific temperature determines whether triethoxysilane or tetraethoxysilane is favorably formed .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of high-pressure flow reactors. The reaction of silicon with ethanol in the presence of a copper-based catalyst is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
TCO-triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes, in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts are commonly used to facilitate the hydrolysis of this compound.
Hydrosilylation: Catalysts such as rhodium, platinum, or cobalt are used to promote the hydrosilylation reaction.
Major Products Formed
Hydrolysis: The primary products are silanols and siloxanes.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Scientific Research Applications
TCO-triethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TCO-triethoxysilane involves the formation of strong silicon-oxygen bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups to form silanols, which then condense to form siloxane bonds . In hydrosilylation reactions, the silicon-hydrogen bonds of this compound add to unsaturated organic compounds, forming stable silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Tetraethoxysilane (TEOS): TEOS is another organosilicon compound used in the synthesis of silica and silicate glasses.
Hexaethoxydisiloxane (HEDS): HEDS is used in the synthesis of cyclic siloxanes and has similar hydrolysis and condensation behavior as TCO-triethoxysilane.
Octaethoxytrisiloxane (OETS): OETS is used in the synthesis of various membered cyclic siloxanes.
Uniqueness
This compound is unique in its ability to form strong bonds with silica surfaces, making it particularly useful in applications requiring durable and stable coatings. Its versatility in hydrosilylation reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-(3-triethoxysilylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO5Si/c1-4-21-25(22-5-2,23-6-3)16-12-15-19-18(20)24-17-13-10-8-7-9-11-14-17/h7-8,17H,4-6,9-16H2,1-3H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZVUBVVMBLZAV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)OC1CCC/C=C/CC1)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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